molecular formula C12H15FO4S B13869659 Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate

Katalognummer: B13869659
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: LUBCBPYUDQNGTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate is an organic compound with the molecular formula C12H15FO4S It is a derivative of phenylacetic acid, characterized by the presence of an ethylsulfonyl group and a fluorine atom on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate typically involves the esterification of 4-ethylsulfonyl-3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid esters.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-fluorophenyl)acetate: Lacks the ethylsulfonyl group, resulting in different chemical and biological properties.

    Ethyl 2-(4-ethylsulfonylphenyl)acetate: Lacks the fluorine atom, affecting its reactivity and interactions with biological targets.

The presence of both the ethylsulfonyl group and the fluorine atom in this compound makes it unique and potentially more versatile in various applications.

Eigenschaften

Molekularformel

C12H15FO4S

Molekulargewicht

274.31 g/mol

IUPAC-Name

ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate

InChI

InChI=1S/C12H15FO4S/c1-3-17-12(14)8-9-5-6-11(10(13)7-9)18(15,16)4-2/h5-7H,3-4,8H2,1-2H3

InChI-Schlüssel

LUBCBPYUDQNGTM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC(=C(C=C1)S(=O)(=O)CC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.